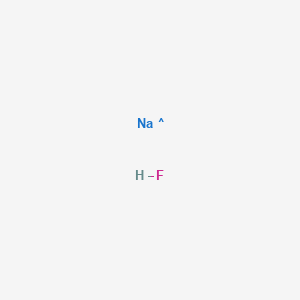

Sodium fluoride (Na(HF2))

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium fluoride is an inorganic compound with the chemical formula NaF. It appears as a colorless or white solid and is highly soluble in water. Sodium fluoride is widely used in various applications, including water fluoridation, dental care products, and industrial processes. It is known for its role in preventing dental caries and is also used in medical imaging and metallurgy .

準備方法

Sodium fluoride is typically prepared by neutralizing hydrofluoric acid (HF) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reactions are as follows:

- :

Sodium carbonate method: HF+Na2CO3→2NaF+H2O+CO2

:Sodium hydroxide method: HF+NaOH→NaF+H2O

The resulting solution is then evaporated, and the remaining solid is dried and ground to a fine powder .

化学反応の分析

Sodium fluoride undergoes various chemical reactions, including:

- :

Reaction with water: NaF+H2O→HF+NaOH

:Reaction with chlorine: NaF+Cl2→NaCl+F2

Sodium fluoride also reacts with electrophilic chlorides, such as acyl chlorides, sulfur chlorides, and phosphorus chloride, and is used in desilylation in organic synthesis .

科学的研究の応用

作用機序

Sodium fluoride exerts its effects primarily through the fluoride ion. In dental applications, fluoride ions promote the remineralization of tooth enamel by reacting with hydroxyapatite to form fluorapatite, which is more resistant to acid attacks. Fluoride ions also inhibit the metabolic activities of bacteria that cause dental caries by interfering with their glycolytic and other enzymes .

類似化合物との比較

Sodium fluoride can be compared with other fluoride compounds, such as:

Calcium fluoride (CaF₂): Less soluble in water and used in the production of optical components.

Potassium fluoride (KF): More soluble in water and used in organic synthesis.

Lithium fluoride (LiF): Used in specialized optics and as a flux in metallurgy.

Sodium fluoride is unique due to its high solubility in water and its widespread use in dental care and water fluoridation .

特性

分子式 |

FHNa |

|---|---|

分子量 |

42.9961 g/mol |

InChI |

InChI=1S/FH.Na/h1H; |

InChIキー |

SRLLRIILXLQLHZ-UHFFFAOYSA-N |

正規SMILES |

F.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol](/img/structure/B8740185.png)

![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)

![2-amino-6-[2]furyl-3H-pyrimidin-4-one](/img/structure/B8740212.png)

![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)

![5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8740228.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B8740243.png)